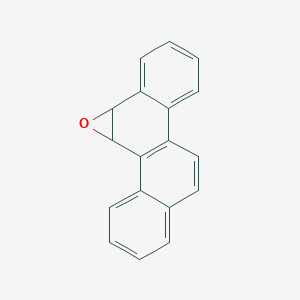
Chrysene-5,6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene-5,6-oxide, also known as this compound, is a useful research compound. Its molecular formula is C18H12O and its molecular weight is 244.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Mutagenicity and Carcinogenicity Studies
Chrysene-5,6-oxide has been studied for its mutagenic potential. Research indicates that while it exhibits cytotoxicity, its mutagenic activity is relatively weak compared to other chrysene derivatives. For example, studies have shown that this compound is less mutagenic than the bay-region epoxides of chrysene, which are significantly more potent in inducing mutations in mammalian cells .
Case Study: Tumorigenicity Assessment
A notable study by Boyland and Sims (1967) assessed the tumorigenic potential of chrysene and this compound in C57 black mice. The results indicated that chrysene was more active as a tumorigen than its epoxide counterpart. Specifically, the incidence of liver tumors was observed to be higher in the chrysene-treated group compared to those treated with this compound .
2. Environmental Remediation
This compound is also relevant in environmental science, particularly concerning the degradation of polycyclic aromatic hydrocarbons (PAHs). Studies have demonstrated that enriched bacterial consortia can effectively degrade chrysene and its derivatives through metabolic pathways. For instance, a study highlighted the complete mineralization of chrysene by a bacterial consortium capable of degrading PAHs via the phthalic acid pathway . This suggests potential applications for bioremediation strategies in contaminated environments.
3. Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing various novel compounds with potential biological activities. Its reactivity allows for modifications that can enhance the pharmacological properties of derived compounds. For example, research into triol-epoxides derived from chrysene has revealed their mutagenic and cell-transforming activities, indicating their potential use in cancer research .
1. Cytotoxicity and Anticancer Potential
While this compound itself shows limited direct anticancer activity due to its weak mutagenicity, its derivatives have been explored for cytotoxic effects against cancer cell lines. The structure-activity relationship suggests that modifications to the epoxide can lead to enhanced biological activity.
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Chrysene | Tumorigenic | N/A |
| This compound | Weakly mutagenic | N/A |
| Triol-Epoxides | Mutagenic | 8.6 - 12 times more active than chrysene derivatives |
Propriétés
Numéro CAS |
15131-84-7 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H |
Clé InChI |
VYYARLZUMSKDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
Synonymes |
chrysene, K-region epoxide chrysene-5,6-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















